molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B1355093
Key on ui cas rn: 63894-67-7
M. Wt: 255.72 g/mol
InChI Key: YPVVQAPITTYKRL-UHFFFAOYSA-N
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Patent
US08354528B2

Procedure details

Morpholine (85.1, 0.977 mol, 2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 (91 g, 0.444 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in vacuum oven at 55° C. for 24 hours to give 442-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 as an off-white solid (100.3 g, 88% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.736 (t, J=4.8 Hz, 4H), δ 3.897 (t, J=5.2 Hz, 4H), δ 7.658 (d, J=6.4 Hz, 1H), δ 7.682 (t, J=6.4 Hz, 4H δ). LCMS (ESI pos) m/e 257 (M+1).
Quantity
0.977 mol
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[C:10](Cl)[C:11]2[CH:16]=[CH:15][S:14][C:12]=2[N:13]=1>>[Cl:7][C:8]1[N:9]=[C:10]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[C:11]2[CH:16]=[CH:15][S:14][C:12]=2[N:13]=1

Inputs

Step One
Name
Quantity
0.977 mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
91 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC=C2)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
WASH
Type
WASH
Details
rinsed with water (500 ml)
CUSTOM
Type
CUSTOM
Details
The cake was dried in vacuum oven at 55° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)SC=C2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 100.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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